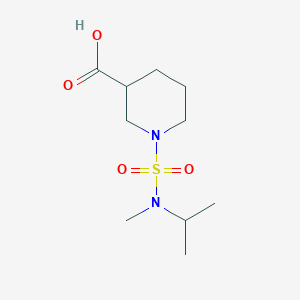

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid

Beschreibung

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Eigenschaften

Molekularformel |

C10H20N2O4S |

|---|---|

Molekulargewicht |

264.34 g/mol |

IUPAC-Name |

1-[methyl(propan-2-yl)sulfamoyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C10H20N2O4S/c1-8(2)11(3)17(15,16)12-6-4-5-9(7-12)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |

InChI-Schlüssel |

XJADPWCIOYPUTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C)S(=O)(=O)N1CCCC(C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Functionalization: Introduction of the isopropyl and methylsulfamoyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Reactions typically occur under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid has various applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

Piperidinones: Compounds containing a piperidine ring with a ketone functional group.

Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Biologische Aktivität

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the available research findings regarding its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid has a molecular formula of C₉H₁₈N₂O₃S, with a molecular weight of approximately 218.32 g/mol. The compound features a piperidine ring substituted with a sulfamoyl group and a carboxylic acid moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : There is evidence suggesting analgesic properties, possibly linked to central nervous system interactions.

Synthesis

The synthesis of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with sulfamoyl chlorides under controlled conditions. The following reaction pathway has been proposed:

- Formation of the Sulfamoyl Group : Piperidine is reacted with N-methylsulfamoyl chloride to introduce the sulfamoyl moiety.

- Carboxylation : The resulting intermediate undergoes carboxylation to yield the final product.

The biological activity of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, leading to decreased production of inflammatory mediators.

- Membrane Interaction : Its structural characteristics suggest potential interactions with cellular membranes, influencing permeability and cellular signaling.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anti-inflammatory Effects : In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy Assessment : A study evaluating its antimicrobial properties found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.